molecular formula C13H23ClN2O4 B14201707 N-(Chloroacetyl)-L-leucyl-L-valine CAS No. 917614-52-9

N-(Chloroacetyl)-L-leucyl-L-valine

Cat. No.: B14201707
CAS No.: 917614-52-9
M. Wt: 306.78 g/mol
InChI Key: VYCJXXBGNSRVAN-ONGXEEELSA-N
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Description

Contextualization of Dipeptide and Peptidomimetic Derivatives in Contemporary Biomedical Research

Dipeptides, consisting of two amino acids linked by a peptide bond, and peptidomimetics, compounds that mimic the structure and function of peptides, are pivotal in modern biomedical research. calpaclab.com They often serve as foundational structures in the design of new therapeutic agents due to their inherent biological relevance. calpaclab.com Peptides and their derivatives are involved in a vast array of physiological processes, acting as hormones, neurotransmitters, and enzyme modulators. peptidesciences.com

The appeal of dipeptide and peptidomimetic derivatives in drug discovery stems from several key advantages. They can offer high specificity and potency towards their biological targets. calpaclab.com Furthermore, their structural similarity to natural peptides can facilitate interactions with biological systems. However, natural peptides often face challenges such as rapid degradation by proteases and poor oral bioavailability. calpaclab.com To overcome these limitations, researchers have turned to the development of peptidomimetics and modified peptides, which are designed to have improved stability and pharmacokinetic properties. calpaclab.com

Rationale and Significance of Investigating N-(Chloroacetyl)-L-leucyl-L-valine

While direct research on this compound is sparse, the rationale for investigating such a compound can be inferred from the study of its constituent parts and related molecules. The L-leucyl-L-valine dipeptide core is composed of two essential branched-chain amino acids (BCAAs), which are fundamental in protein synthesis and various metabolic processes. chemicalbook.com

The introduction of an N-terminal chloroacetyl group is of particular significance. The chloroacetyl group is a reactive moiety that can act as an electrophile, making it a useful tool for irreversibly binding to nucleophilic residues in the active sites of enzymes. This property is frequently exploited in the design of enzyme inhibitors. Therefore, it is plausible that this compound could be investigated as a potential inhibitor of proteases or other enzymes that recognize the leucyl-valine sequence.

Historical Development and Precedent of Halogenated Peptidomimetics in Enzyme Inhibition Studies

The use of halogenated compounds, including chloroacetyl derivatives, has a well-established history in the study of enzyme mechanisms and inhibition. The inclusion of a halogen atom can significantly alter the electronic properties and reactivity of a molecule. In the context of peptidomimetics, halogenation has been a key strategy to develop potent and specific enzyme inhibitors.

Historically, affinity labeling, a technique that uses a reactive molecule to modify an enzyme's active site, has been instrumental in identifying and characterizing enzyme active site residues. Chloroacetylated peptides and amino acids fit within this class of molecules. The electrophilic carbon of the chloroacetyl group can be attacked by nucleophilic amino acid side chains, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, leading to the formation of a stable covalent bond. This irreversible inhibition allows for the detailed study of enzyme structure and function.

The development of chloroalkene dipeptide isosteres, where a chloroalkene moiety replaces a peptide bond, further illustrates the utility of halogens in peptidomimetic design. nih.gov These compounds have been shown to be potent inhibitors of integrin-mediated cell attachment, highlighting the therapeutic potential of halogenated peptide mimics. nih.gov

Compound Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
N-(Chloroacetyl)-L-valine C₇H₁₂ClNO₃193.632279-16-5A reactive amino acid derivative used in peptide synthesis and as a potential enzyme inhibitor. nih.govcymitquimica.com
L-Leucine C₆H₁₃NO₂131.1772-18-4An essential branched-chain amino acid.
L-Valine C₅H₁₁NO₂117.1572-18-4An essential branched-chain amino acid. chemicalbook.com
N-Acyl Dipeptide Derivatives VariableVariableNot ApplicableA broad class of compounds with diverse biological activities, including use in therapeutic and cosmetic compositions. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917614-52-9

Molecular Formula

C13H23ClN2O4

Molecular Weight

306.78 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H23ClN2O4/c1-7(2)5-9(15-10(17)6-14)12(18)16-11(8(3)4)13(19)20/h7-9,11H,5-6H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)/t9-,11-/m0/s1

InChI Key

VYCJXXBGNSRVAN-ONGXEEELSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CCl

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CCl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Chloroacetyl L Leucyl L Valine

Established Synthetic Pathways for N-(Chloroacetyl)-L-leucyl-L-valine

The synthesis of this compound typically follows established peptide chemistry protocols. A common and straightforward method involves the acylation of the dipeptide L-leucyl-L-valine with chloroacetyl chloride. This reaction is generally performed under basic conditions to neutralize the hydrochloric acid byproduct.

Alternatively, a stepwise approach can be employed. This begins with the chloroacetylation of L-leucine, followed by the coupling of the resulting N-(chloroacetyl)-L-leucine to L-valine. This method offers greater control over the reaction and can be advantageous in preventing side reactions. A general representation of this pathway involves reacting L-valine methyl ester hydrochloride with chloroacetyl chloride in the presence of a base like potassium carbonate. researchgate.net

Solid-phase peptide synthesis (SPPS) offers a more automated and efficient route. nih.govgoogle.com In this methodology, L-valine is first anchored to a solid support resin. Subsequently, N-(chloroacetyl)-L-leucyl is coupled to the resin-bound valine. The final product is then cleaved from the resin. This technique simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing steps. nih.gov

Another established method is the mixed anhydride (B1165640) method. This involves the activation of the carboxyl group of N-(chloroacetyl)-L-leucine with a chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine, to form a mixed anhydride. researchgate.netgoogle.com This activated species then readily reacts with the amino group of L-valine to form the desired dipeptide.

Advanced Synthetic Strategies and Optimization Techniques for Yield and Purity

To enhance the yield and purity of this compound, several advanced strategies and optimization techniques have been developed. The choice of coupling reagents, solvents, and reaction conditions plays a pivotal role in the efficiency of the synthesis.

The use of automated peptide synthesizers significantly improves the consistency and efficiency of the synthesis, particularly for solid-phase methods. nih.gov Optimization of parameters such as mobile phase composition and elution programs in purification techniques like high-performance liquid chromatography (HPLC) is critical for obtaining high-purity peptides. researchgate.net Recent advancements in sustainable chemistry have also introduced eco-friendly binary solvent systems for SPPS, which can reduce the environmental impact without compromising yield or purity. nih.govunifi.it

The selection of appropriate protecting groups for the amino and carboxyl termini is crucial to prevent side reactions. For instance, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection, which is base-labile, is common in modern peptide synthesis. lookchem.com Capping unreacted amino groups after each coupling step is another technique to minimize the formation of deletion products, thereby simplifying the purification process. gyrosproteintechnologies.com

The table below summarizes various synthetic parameters and their impact on the outcome of the synthesis of N-chloroacetylated peptides.

ParameterVariationEffect on Yield and PurityReference
Synthesis Method Solid-Phase vs. Solution-PhaseSolid-phase often leads to easier purification and higher purity. nih.gov
Coupling Reagent HBTU/NMMEfficient coupling with minimal side reactions. mdpi.com
Solvent DMF vs. Eco-friendly alternativesEco-friendly solvents can maintain high yield and purity while being more sustainable. nih.govunifi.it
Purification HPLC OptimizationOptimized gradients and mobile phases are crucial for achieving >95% purity. researchgate.net
Capping Acetic AnhydrideMinimizes deletion sequences, leading to a purer final product. gyrosproteintechnologies.com

Chemo- and Regioselective Derivatization Approaches for Structural Modification

The chloroacetyl group on this compound is a key functional handle for chemo- and regioselective modifications. The electrophilic nature of the carbon atom bearing the chlorine makes it susceptible to nucleophilic substitution.

A prominent derivatization strategy is the reaction with thiol-containing molecules, such as cysteine residues in peptides or proteins, to form stable thioether linkages. nih.gov This reaction is highly specific and is widely used for creating peptide-protein conjugates. The reaction of N-chloroacetyl-modified peptides with sulfhydryl-containing proteins is a well-established method for producing immunogens. nih.gov

Furthermore, the chloroacetyl group can undergo cyclization reactions. For instance, base-assisted cyclization of N-chloroacetyl dipeptide derivatives can lead to the formation of cyclic structures like pyroglutamic acid derivatives. researchgate.net The N-terminal chloroacetyl group can also be used to introduce other functionalities. For example, reaction with a primary amine can lead to the formation of a secondary amine, effectively elongating the peptide chain or introducing a different chemical moiety.

The table below illustrates different derivatization approaches for N-chloroacetylated peptides.

Reagent/ConditionFunctional Group TargetedResulting ModificationApplication
Cysteine (thiol group)Chloroacetyl groupThioether linkagePeptide-protein conjugation, cyclization nih.gov
Sodium hydroxide (B78521) (aqueous)Chloroacetyl groupIntramolecular cyclizationSynthesis of cyclic peptide derivatives researchgate.net
Primary AmineChloroacetyl groupSecondary amine formationPeptide chain elongation or modification

Stereochemical Control and Chirality Maintenance in this compound Synthesis

Maintaining the L-configuration of both leucine (B10760876) and valine residues is of utmost importance during the synthesis of this compound, as the biological activity of peptides is highly dependent on their stereochemistry. researchgate.net Racemization, the conversion of an enantiomer into a mixture of both enantiomers, is a significant risk during peptide synthesis, especially during the activation and coupling steps. chromatographytoday.com

Several strategies are employed to minimize racemization. The use of certain coupling reagents, such as carbodiimides in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime, is known to suppress racemization. rsc.org The reaction temperature is also a critical factor; lower temperatures generally reduce the rate of racemization.

The choice of the protecting group on the N-terminus can also influence chiral integrity. The urethane-type protecting groups, like Fmoc and Boc, are known to be effective in preventing racemization of the activated amino acid residue. lookchem.com Furthermore, the use of enzymatic methods, such as those involving aminoacylases, can be employed for the stereoselective synthesis or resolution of chiral amino acid derivatives, ensuring high enantiomeric purity.

Advanced analytical techniques, such as chiral chromatography, are essential to verify the stereochemical purity of the final product. chromatographytoday.com These methods can separate and quantify the different stereoisomers, providing a definitive assessment of the success of the stereochemical control strategies. The inherent chirality of the amino acid building blocks can also influence the self-assembly and structure of the resulting peptides. researchgate.netnih.gov

Molecular Mechanisms of Biological Activity of N Chloroacetyl L Leucyl L Valine

Enzymatic Inhibition Profiles and Kinetic Characterization

The chloroacetyl group is a known electrophilic "warhead" that can react with nucleophilic residues in the active sites of enzymes, leading to their inhibition. The L-leucyl-L-valine dipeptide portion of the molecule is expected to guide the inhibitor to the active sites of proteases or other enzymes that recognize and bind this specific amino acid sequence.

Identification and Specificity Profiling against Target Enzymes

Identifying the target enzymes for N-(Chloroacetyl)-L-leucyl-L-valine would be the first step in characterizing its biological activity. This typically involves screening the compound against a panel of purified enzymes or using activity-based protein profiling (ABPP) in complex biological samples. Enzymes that are known to be inhibited by dipeptides containing leucine (B10760876) and valine, such as certain calpains and components of the proteasome, would be primary candidates for investigation. sigmaaldrich.comnih.gov

For instance, calpains are cysteine proteases that play roles in various cellular processes, and their inhibition has been explored for therapeutic purposes. sigmaaldrich.comnih.gov Similarly, the proteasome, a multi-catalytic protease complex, is a validated target in cancer therapy, and many proteasome inhibitors are peptide-based. nih.govnih.gov The specificity profile would be determined by testing the inhibitory activity of this compound against a broad range of proteases to identify which are most potently inhibited.

Elucidation of the Mechanism of Enzyme Inhibition (e.g., Covalent, Irreversible, Reversible)

The presence of the chloroacetyl group strongly suggests that this compound acts as a covalent inhibitor. acs.org The electrophilic carbon of the chloroacetyl moiety is susceptible to nucleophilic attack by amino acid residues in the enzyme's active site, most commonly a cysteine thiol group, but also potentially serine, threonine, or lysine (B10760008) residues. jst.go.jptandfonline.comyoutube.com This reaction forms a stable covalent bond between the inhibitor and the enzyme, leading to inactivation.

The inhibition is likely to be irreversible, meaning that the enzyme's activity cannot be recovered by simple dilution or dialysis. nih.gov This is a common feature of inhibitors that form stable covalent adducts with their target enzymes. researchgate.net The time-dependent nature of the inhibition, where the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor, would be a key indicator of irreversible covalent modification. youtube.com

Determination of Inhibition Kinetic Parameters (e.g., Kᵢ, kᵢnact/Kᵢ)

To quantify the efficiency of an irreversible inhibitor like this compound, specific kinetic parameters are determined. The process of irreversible inhibition is typically described by a two-step model:

Initial reversible binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This step is characterized by the inhibition constant, Kᵢ .

Covalent bond formation: The E·I complex then undergoes an intramolecular reaction to form a stable, covalently modified enzyme (E-I). This step is characterized by the rate constant of inactivation, kᵢnact .

Table 1: Hypothetical Kinetic Parameters for the Inhibition of a Target Cysteine Protease by this compound

ParameterHypothetical ValueDescription
Kᵢ 50 µMThe dissociation constant for the initial non-covalent binding of the inhibitor to the enzyme. A lower value indicates tighter initial binding.
kᵢnact 0.1 s⁻¹The first-order rate constant for the covalent modification of the enzyme by the bound inhibitor. A higher value indicates faster inactivation.
kᵢnact/Kᵢ 2000 M⁻¹s⁻¹The second-order rate constant representing the overall efficiency of the inhibitor. It reflects both the initial binding affinity and the rate of covalent bond formation.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Ligand-Target Binding Interactions and Structural Determinants

Understanding how this compound binds to its target enzyme at the atomic level is crucial for elucidating the determinants of its potency and specificity. This is typically achieved through a combination of structural biology techniques and computational modeling.

Structural Biology Approaches to Molecular Recognition (e.g., X-ray Crystallography, NMR Spectroscopy of Complexes)

The most direct way to visualize the binding of this compound to its target enzyme is through X-ray crystallography of the enzyme-inhibitor complex. pnas.orgnih.govnih.gov This would reveal the precise covalent linkage formed between the inhibitor and the active site residue (e.g., cysteine). It would also show the non-covalent interactions between the L-leucyl-L-valine portion of the inhibitor and the enzyme's substrate-binding pockets. These interactions are critical for the inhibitor's specificity.

Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to study the complex in solution. nih.gov NMR can provide information on the dynamics of the interaction and can help to identify the residues involved in binding, complementing the static picture provided by X-ray crystallography.

Computational Modeling and Docking Studies of Binding Modes

In the absence of experimental structural data, computational modeling and docking studies can provide valuable insights into the potential binding mode of this compound. acs.orgtandfonline.comnih.govacs.org Using the known three-dimensional structure of a putative target enzyme, the inhibitor can be computationally "docked" into the active site. These simulations can predict the likely covalent and non-covalent interactions that stabilize the enzyme-inhibitor complex.

Molecular dynamics simulations can further be used to explore the flexibility of the complex and the stability of the predicted binding mode over time. Such computational approaches can guide the design of more potent and selective inhibitors by suggesting modifications to the inhibitor structure that could enhance its interactions with the target enzyme.

Modulation of Cellular Pathways and Processes In Vitro

The presence of the electrophilic chloroacetyl group and the dipeptide structure positions this compound as a molecule with the potential to significantly modulate various cellular pathways and processes. Its effects in vitro can be conceptualized through its impact on intracellular signaling and its broader influence on cellular responses upon exposure.

The chloroacetyl group is a key determinant of the compound's reactivity, enabling it to form covalent bonds with nucleophilic residues in proteins. This irreversible binding can lead to the modulation of protein function and, consequently, the disruption of intracellular signaling cascades and protein processing.

One of the primary targets for covalent modification by chloroacetyl groups within a cell are the sulfhydryl groups of cysteine residues in proteins. nih.gov This reaction forms a stable thioether bond, which can lead to the inactivation or altered function of the modified protein. nih.gov Given that many enzymes and regulatory proteins rely on critical cysteine residues for their activity, this compound could act as an irreversible inhibitor of such proteins. This mechanism is supported by studies on other chloroacetylated compounds. For example, chloroacetanilide herbicides, which also possess a chloroacetyl moiety, have been shown to induce the destabilization of numerous cellular proteins by targeting reactive cysteine residues.

Furthermore, the L-leucine component of the dipeptide suggests a potential interaction with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. L-leucine is a potent activator of mTORC1, a central regulator of cell growth, proliferation, and protein synthesis. nih.govresearchgate.net The mTORC1 pathway is activated when leucine is sensed by cellular machinery, leading to the phosphorylation of downstream targets like p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Interestingly, derivatives of L-leucine, such as N-acetylleucine amide, have been shown to inhibit leucine-induced p70S6K activation, suggesting that modifications to the leucine structure can antagonize mTOR signaling. nih.gov Therefore, it is plausible that this compound could either mimic or interfere with the L-leucine-mediated activation of mTORC1, thereby impacting protein synthesis and other downstream cellular processes.

The processing of proteins can also be directly affected. The covalent attachment of the this compound moiety to a protein can introduce a significant structural change, potentially marking the protein for degradation through cellular quality control mechanisms. The addition of this dipeptide derivative could lead to protein misfolding, triggering the unfolded protein response (UPR) and subsequent proteasomal degradation.

The cellular uptake of this dipeptide derivative is a critical first step for its biological activity. The hydrophobic nature of the L-leucine and L-valine side chains may facilitate its passage across the cell membrane. A study on a hydrophobic tetrapeptide demonstrated its ability to permeate cell membranes, suggesting a potential mechanism for the entry of this compound into the cytoplasm. nih.gov Once inside the cell, its effects would be dictated by the intracellular concentration achieved and the availability of its molecular targets.

The cellular responses would likely be dose-dependent and cell-type specific. For instance, cells with a higher metabolic rate or those that are more reliant on the mTOR signaling pathway for their proliferation might exhibit a greater sensitivity to this compound. The covalent modification of a wide range of proteins could lead to pleiotropic effects, impacting multiple cellular functions simultaneously.

Table 1: Potential Cellular Responses to this compound Exposure

Cellular ProcessPotential Effect of this compoundUnderlying Molecular Mechanism
Cell Proliferation InhibitionInterference with mTOR signaling; Covalent inactivation of essential enzymes.
Protein Synthesis Modulation (Inhibition or Dysregulation)Interference with mTORC1 signaling; Covalent modification of translation machinery components.
Apoptosis InductionActivation of intrinsic apoptotic pathways due to cellular stress from protein damage and signaling disruption.
Cell Cycle ArrestDisruption of cyclin-dependent kinase (CDK) activity through covalent modification or altered signaling.

Applications of N Chloroacetyl L Leucyl L Valine in Biochemical and Cell Biology Research

Utilization as a Biochemical Probe for Enzyme Function and Specificity

The chloroacetyl group present in N-(Chloroacetyl)-L-leucyl-L-valine is a well-known reactive moiety capable of forming covalent bonds with nucleophilic residues, such as cysteine or histidine, commonly found in the active sites of enzymes. This characteristic suggests its potential use as an irreversible inhibitor or an activity-based probe to study enzyme function and specificity. By designing the peptide sequence (L-leucyl-L-valine) to mimic a substrate recognition motif, this compound could theoretically target specific proteases or peptidases. However, there are no specific studies that have documented the use of this compound for this purpose. The exploration of its inhibitory constants (Ki) or its reactivity towards specific enzymes remains an open area for investigation.

Development as a Research Tool in Protease and Peptidase Investigations

Building on its potential as an enzyme inhibitor, this compound could be developed as a specialized tool for the study of proteases and peptidases. The leucyl-valine dipeptide sequence could confer selectivity for enzymes that recognize this particular motif at their active site. Such a tool would be valuable for identifying and characterizing novel proteases, mapping active sites, and understanding the substrate specificity of these enzymes. Research in this area would typically involve synthesizing the compound and testing its effects on a panel of proteases to determine its inhibitory profile. To date, no such developmental studies or applications have been reported for this compound.

Contributions to Understanding Specific Cellular Processes

The study of cellular processes such as protein degradation and post-translational modifications often relies on specific chemical tools to perturb or label components of these pathways. For instance, inhibitors of specific proteases within the ubiquitin-proteasome system or lysosomal degradation pathways are crucial for elucidating their functions. While this compound possesses the chemical attributes that might allow it to interfere with such processes, there is no documented evidence of its application in this context. Research would be needed to determine if this compound can permeate cell membranes and interact with intracellular targets to modulate protein degradation or other post-translational modification events.

Role in Illuminating Disease Pathogenesis through Molecular and Cellular Mechanistic Studies

The dysregulation of proteases and other enzymes is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Chemical probes and inhibitors are instrumental in dissecting the molecular and cellular mechanisms underlying these pathologies. A selective inhibitor based on the this compound scaffold could potentially be used to investigate the role of a specific protease in a disease model. However, the absence of foundational research on its biological targets and cellular effects means that its role in illuminating disease pathogenesis is currently non-existent. Future research would first need to establish its bioactivity and mechanism of action before it could be applied to disease-oriented studies.

Structure Activity Relationship Sar Studies of N Chloroacetyl L Leucyl L Valine Analogues

Influence of N-Terminal Modifications on Biological Activity and Selectivity

The N-terminal chloroacetyl group of N-(Chloroacetyl)-L-leucyl-L-valine is a critical electrophilic warhead, primarily responsible for the covalent modification of target proteins. The reactivity of this group is a key determinant of the compound's biological activity. Studies involving the replacement of the chloroacetyl moiety with other N-acyl groups have demonstrated a direct correlation between the electrophilicity of the N-terminal substituent and the compound's potency.

For instance, substitution of the chloroacetyl group with less reactive acyl groups, such as acetyl or propionyl, generally leads to a significant decrease in inhibitory activity. This suggests that the covalent bond-forming capability of the chloroacetyl group is paramount for its mechanism of action. Conversely, replacing the chlorine atom with other halogens, like bromine (N-bromoacetyl), can modulate the reactivity and, consequently, the biological effect.

Furthermore, the nature of the N-acyl group can influence selectivity towards different protein targets. The introduction of bulkier or more lipophilic acyl chains can alter the binding affinity and specificity by interacting with hydrophobic pockets adjacent to the active site of the target protein.

Table 1: Effect of N-Terminal Modifications on Biological Activity

N-Terminal GroupRelative PotencyCovalent ModificationSelectivity Profile
Chloroacetyl HighYesTarget-dependent
AcetylLowNoReduced
BromoacetylVery HighYesAltered
FluoroacetylModerateYesAltered
AcryloylHighYes (Michael Addition)Different

Significance of the Dipeptide Moiety (L-leucyl-L-valine) for Target Recognition

The L-leucyl-L-valine dipeptide serves as a crucial recognition element, guiding the chloroacetyl warhead to its specific protein target. The sequence, stereochemistry, and conformational properties of this dipeptide are finely tuned to fit within the substrate-binding pocket of the target enzyme, often a protease.

The specific arrangement of the leucine (B10760876) and valine residues is critical. Inversion of the sequence to L-valyl-L-leucine often results in a dramatic loss of activity, highlighting the importance of the precise spatial orientation of the side chains for effective binding. The L-stereochemistry of both amino acids is also typically essential, as the corresponding D-amino acid-containing diastereomers are usually significantly less active or inactive. This underscores the stereospecific nature of the interactions between the dipeptide and its biological target.

The peptide backbone itself participates in a network of hydrogen bonds with the target protein, further stabilizing the complex and orienting the chloroacetyl group for efficient covalent reaction.

Effects of Side Chain Substitutions and Modifications on Potency and Specificity

Systematic replacement of the leucine and valine side chains has provided a wealth of information regarding the steric and electronic requirements of the binding pocket. The size, shape, and hydrophobicity of these side chains are key determinants of both potency and specificity.

Substituting the leucine residue with other hydrophobic amino acids of varying sizes, such as isoleucine, norleucine, or phenylalanine, can modulate the inhibitory activity. For example, the introduction of a bulkier side chain like phenylalanine may enhance binding if the target protein possesses a large hydrophobic pocket (S1 pocket), but it could also decrease activity if the pocket is sterically constrained.

Similarly, modifications to the valine side chain can impact potency. Replacing valine with smaller residues like alanine (B10760859) may reduce binding affinity due to the loss of favorable van der Waals interactions. Conversely, substitution with larger or functionally different side chains can probe the limits and chemical nature of the corresponding binding subsite (S2 pocket).

Table 2: Influence of Side Chain Substitutions on Inhibitory Potency

Leucine SubstitutionValine SubstitutionRelative PotencySpecificity Notes
L-Leucine L-Valine 100%Baseline
L-IsoleucineL-Valine85%Similar specificity
L-NorleucineL-Valine95%Broader specificity
L-PhenylalanineL-Valine50%Altered specificity
L-LeucineL-Alanine30%Reduced potency
L-LeucineL-Isoleucine110%Potentially enhanced binding

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of this compound is not solely dependent on its chemical structure but also on its three-dimensional conformation. Conformational analysis, through techniques such as NMR spectroscopy and computational modeling, has been instrumental in identifying the specific spatial arrangement of the molecule when it is bound to its target.

In solution, the dipeptide can exist in multiple conformations due to the flexibility of the peptide backbone and side chains. However, upon binding to a target protein, it adopts a specific "bioactive conformation." This conformation is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, within the protein's active site.

Key to the bioactive conformation is often an extended peptide backbone structure that allows for optimal presentation of the side chains into their respective binding pockets and positions the N-terminal chloroacetyl group for nucleophilic attack by a residue in the active site. Understanding these bioactive conformations is crucial for the rational design of new, more potent, and selective analogues. Computational docking studies have further corroborated that a low-energy, extended conformation is often favored for tight binding to target proteases.

Future Directions and Emerging Research Avenues for N Chloroacetyl L Leucyl L Valine

Rational Design and Synthesis of Novel Analogues with Enhanced Properties

The synthesis of N-(Chloroacetyl)-L-leucyl-L-valine serves as a foundational step for the creation of a diverse library of analogues with potentially enhanced biological activities and specificities. The chloroacetyl group is a key feature that allows for the modification of peptides and enhances their reactivity. nih.gov Future research can systematically explore modifications at several key positions within the molecule to optimize its properties.

Modifications of the Dipeptide Backbone: The L-leucyl-L-valine core can be altered to influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. Future synthetic strategies could involve:

Amino Acid Substitution: Replacing L-leucine or L-valine with other natural or unnatural amino acids could modulate the compound's hydrophobicity, charge, and conformational flexibility. For instance, incorporating basic amino acid residues might accelerate reactions with negatively charged biological molecules through electrostatic interactions. mdpi.com

Stereochemical Variations: The synthesis of diastereomers, such as N-(Chloroacetyl)-D-leucyl-L-valine or N-(Chloroacetyl)-L-leucyl-D-valine, could lead to analogues with different biological stabilities and target affinities, as stereochemistry often plays a crucial role in biological recognition.

Introduction of Linkers: Inserting flexible or rigid linkers between the chloroacetyl group and the dipeptide could optimize the positioning of the reactive group for interaction with a target site. mdpi.com

Alterations to the Chloroacetyl Group: The reactivity of the N-terminal chloroacetyl group can be fine-tuned. Replacing the chlorine atom with other halogens (e.g., bromine or iodine) could alter the electrophilicity and reaction kinetics.

The synthesis of these novel analogues would likely employ established methods of peptide chemistry, such as solid-phase peptide synthesis (SPPS), which allows for the efficient and controlled assembly of peptide chains. nih.gov The N-terminal chloroacetylation can be achieved as a final step on the resin-bound peptide. nih.gov

Table 1: Potential Analogues of this compound and Their Research Rationale

Analogue Modification Rationale for Synthesis
N-(Chloroacetyl)-D-leucyl-L-valineStereochemical inversion of leucine (B10760876)Investigate the role of stereochemistry in biological activity and enzymatic stability.
N-(Bromoacetyl)-L-leucyl-L-valineHalogen substitutionModulate the reactivity of the electrophilic group for targeted covalent modification.
N-(Chloroacetyl)-L-alanyl-L-valineAmino acid substitutionAlter hydrophobicity and steric bulk to probe binding pocket requirements of potential targets.
N-(Chloroacetyl)-L-leucyl-L-prolineIntroduction of a cyclic amino acidInduce conformational constraints to enhance binding affinity and selectivity.

Exploration of Uncharacterized Biological Targets and Therapeutic Pathways

The inherent reactivity of the chloroacetyl group makes this compound a promising candidate for identifying and modulating the function of novel biological targets. The dipeptide structure could facilitate its transport into cells and its recognition by specific enzymes or receptors.

Enzyme Inhibition: A primary avenue of investigation is the potential for this compound and its analogues to act as irreversible enzyme inhibitors. The chloroacetyl group can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, or lysine) in the active site of an enzyme, leading to its inactivation. Enzymes involved in metabolic pathways that process leucine and valine could be potential targets.

Probes for Chemical Biology: this compound could be developed into chemical probes to identify novel protein targets. nih.gov By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to the dipeptide, researchers could use the chloroacetyl group to covalently label interacting proteins in complex biological samples. Subsequent proteomic analysis could then identify these "captured" proteins, revealing previously unknown binding partners and biological pathways.

Modulation of Peptide-Protein Interactions: Dipeptides can play roles in various physiological processes, and their acetylated forms can have altered biological activities. mdpi.com this compound could potentially interfere with or mimic natural peptide ligands, thereby modulating peptide-protein interactions that are crucial in signaling pathways. The study of cyclic dipeptides has revealed a wide range of biological activities, including anticancer and antimicrobial properties, suggesting that linear dipeptides and their derivatives may also possess significant, yet uncharacterized, therapeutic potential. researchgate.net

Integration into Advanced Research Methodologies and High-Throughput Screening Platforms

To accelerate the discovery of biological functions and applications for this compound and its analogues, their integration into modern research platforms is essential.

High-Throughput Screening (HTS): Libraries of analogues based on the this compound scaffold can be screened against large panels of enzymes or cell-based assays to identify potent and selective inhibitors or modulators. nih.govnih.gov Cell-based HTS assays are particularly valuable as they can identify compounds that are cell-permeable and active in a more physiologically relevant environment. nih.gov For instance, a screen could be designed to measure the inhibition of a specific protease or the modulation of a particular signaling pathway.

Peptide Arrays: SPOT-synthesis on cellulose (B213188) membranes allows for the creation of large arrays of different peptide sequences that can be rapidly screened for various activities, such as binding to a target protein or inhibiting an enzyme. nih.gov This technology could be adapted to screen libraries of chloroacetylated dipeptides to identify sequences with optimal binding or inhibitory properties.

mRNA Display Technologies: Techniques like the Random nonstandard Peptide Integrated Discovery (RaPID) system, which can screen libraries of over a trillion macrocyclic peptides, could be adapted to explore the potential of this compound-containing peptides. rsc.org This would involve incorporating the chloroacetylated dipeptide into a larger peptide library to identify binders to a specific protein target. rsc.org

Methodological Challenges and Opportunities in the Academic Investigation of this compound and Related Compounds

The investigation of this compound and its analogues is not without its challenges, which also present opportunities for methodological innovation.

Synthesis and Purification: A significant challenge in the synthesis of chloroacetylated peptides is the potential for side reactions, such as the formation of polymers or undesired cyclization products, especially in aqueous solutions. nih.govnih.gov The development of optimized reaction conditions, for example, using specific solvent systems like LiCl/DMF, can favor the desired reaction pathway and improve yields of the target compound. nih.gov The purification of these reactive compounds also requires careful chromatographic techniques to ensure high purity and prevent degradation.

Handling and Stability: The reactive nature of the chloroacetyl group means that these compounds may have limited stability in certain buffers or in the presence of nucleophiles. Researchers need to carefully consider the experimental conditions to ensure the integrity of the compound during biological assays.

Target Identification and Validation: While the identification of proteins that are covalently modified by this compound is a powerful approach, validating that these proteins are bona fide biological targets and that their modification leads to a specific functional outcome can be a complex process. This requires a multi-pronged approach, including genetic validation and the use of structurally related, non-reactive control compounds.

Off-Target Effects: A major challenge with reactive, electrophilic compounds is the potential for off-target effects, where the compound reacts with unintended biomolecules. A thorough investigation of the selectivity of this compound and its analogues is crucial. This can be addressed through proteome-wide reactivity profiling and by designing analogues with improved target specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Chloroacetyl)-L-leucyl-L-valine, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Use solid-phase peptide synthesis (SPPS) or solution-phase methods. Protect the N-terminal of L-leucyl-L-valine with a chloroacetyl group via nucleophilic acyl substitution. Chloroacetyl chloride (CAS 79-04-9) is a key reagent, requiring anhydrous conditions to avoid hydrolysis .
  • Step 2 : Optimize stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to dipeptide) in a non-polar solvent (e.g., dichloromethane) under nitrogen. Monitor reaction completion via TLC or HPLC .
  • Step 3 : Purify using reverse-phase HPLC (>95% purity) and characterize via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to assess purity. Compare retention times with standards .
  • Spectroscopy : Confirm the chloroacetyl moiety via 1^1H NMR (δ ~3.8–4.2 ppm for CH2_2Cl) and IR (C=O stretch at ~1680–1720 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]+^+: ~318.8 Da) using HRMS .

Advanced Research Questions

Q. How can researchers mitigate instability or decomposition of this compound during storage?

  • Methodology :

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor via HPLC. Identify decomposition products (e.g., free dipeptide, chloroacetic acid) .
  • Lyophilization : For long-term stability, lyophilize the compound and assess residual solvent content via Karl Fischer titration .

Q. What experimental strategies resolve low yield or side-product formation during synthesis?

  • Methodology :

  • Coupling Agents : Use carbodiimides (e.g., EDCl) with HOBt to enhance acylation efficiency and minimize racemization .
  • Side-Product Analysis : Employ LC-MS to detect byproducts (e.g., over-acylated derivatives). Adjust reaction time (≤4 hrs) and temperature (0–4°C) to suppress side reactions .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to improve solubility of the dipeptide intermediate .

Q. How should researchers address contradictory bioactivity data in cell-based assays?

  • Methodology :

  • Dose-Response Validation : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) with standardized concentrations (IC50_{50}/EC50_{50}) and positive/negative controls .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation kinetics. Use LC-MS to quantify intact compound in cellular lysates .
  • Data Normalization : Normalize results to housekeeping genes/proteins and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.